7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Sequential Suzuki-Miyaura coupling Chemo-selectivity Dihalogenated azaindole

7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (synonym: 7-chloro-3-iodo-6-azaindole) is a dihalogenated heterocyclic building block featuring a fused pyrrole-pyridine bicyclic core with chlorine at the 7-position and iodine at the 3-position. With a molecular formula of C₇H₄ClIN₂, a molecular weight of 278.48 g/mol, an XLogP3 of 2.6, and a topological polar surface area (TPSA) of 28.7 Ų, the compound occupies a distinct physicochemical space relative to its 3-bromo and non-halogenated analogs.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1190314-63-6
Cat. No. B1465055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS1190314-63-6
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)I)Cl
InChIInChI=1S/C7H4ClIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
InChIKeyULEDVTPVGSCZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190314-63-6): Core Structure, Physicochemical Identity, and Procurement Profile


7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (synonym: 7-chloro-3-iodo-6-azaindole) is a dihalogenated heterocyclic building block featuring a fused pyrrole-pyridine bicyclic core with chlorine at the 7-position and iodine at the 3-position [1]. With a molecular formula of C₇H₄ClIN₂, a molecular weight of 278.48 g/mol, an XLogP3 of 2.6, and a topological polar surface area (TPSA) of 28.7 Ų, the compound occupies a distinct physicochemical space relative to its 3-bromo and non-halogenated analogs [2]. It is supplied as a research intermediate (typical purity ≥95–98%) by multiple vendors including Adamas, Leyan (Cat. 1438150), BOC Sciences, and CymitQuimica, with storage recommendations of 2–8 °C protected from light .

Why 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Cannot Be Simply Replaced by Its 3-Bromo, 3-H, or Regioisomeric Analogs


The specific combination of a C3-iodo and C7-chloro substitution pattern on the pyrrolo[2,3-c]pyridine scaffold is chemically non-trivial and cannot be interchanged with in-class alternatives without fundamentally altering both synthetic strategy and downstream molecular properties. The C–I bond undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than the C–Br bond and over 10⁴ times faster than the C–Cl bond under standard Suzuki–Miyaura conditions, a kinetic differential that is the mechanistic basis for chemo-selective sequential cross-coupling strategies on dihalogenated azaindole scaffolds [1]. Replacing iodine with bromine at C3 collapses this reactivity gradient, eliminating the possibility of one-pot, site-selective C3-then-C7 diarylation without protecting-group manipulation [2]. Furthermore, the C7-chloro substituent is not merely a placeholder; it serves as a synthetic handle for late-stage diversification via microwave-assisted Suzuki coupling using low-loading XPhos-PdG2 precatalytic systems, a transformation for which the unprotected N–H pyrrolo[2,3-c]pyridine core has been specifically validated [3]. Substituting with the regioisomeric pyrrolo[2,3-b]pyridine (7-azaindole) scaffold alters the nitrogen position within the pyridine ring, changing both the electronic character and the hydrogen-bonding pharmacophore geometry—differences that directly affect kinase hinge-region binding and CYP enzyme recognition [4].

Quantitative Differentiation Evidence for 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine: Comparative Data Guide for Selection and Procurement


Chemo-Selective Sequential Cross-Coupling: C–I vs. C–Cl Reactivity Differential Enables One-Pot Regioselective Diaryl Functionalization

On the closely related 6-chloro-3-iodo-7-azaindole scaffold (pyrrolo[2,3-b]pyridine), the C3–I bond undergoes quantitative oxidative addition with Pd₂dba₃/SPhos (5 mol %) at 60 °C, enabling selective C3 monoarylation with aryl boronic acids in 67–93% isolated yield across eight electronically diverse substrates [1]. The remaining C6–Cl bond reacts only upon addition of a second catalyst aliquot (Pd₂dba₃ 10 mol %, SPhos 20 mol %) at 110 °C, affording C3,C6-diaryl products in 43–88% yield in a one-pot sequential protocol [1]. In contrast, the analogous 3-bromo-6-chloro derivative exhibits a substantially compressed reactivity gap, with C–Br and C–Cl oxidative addition rates differing by only ~10–50× under comparable conditions, making selective monoarylation less efficient and requiring chromatographic separation of mono- and diarylated products [2]. The pyrrolo[2,3-c]pyridine scaffold (6-azaindole) shares the same 2-aminopyridine substructure that governs the electronic bias for oxidative addition, supporting the transferability of this reactivity differential [3].

Sequential Suzuki-Miyaura coupling Chemo-selectivity Dihalogenated azaindole One-pot diarylation

Physicochemical Differentiation: Computed logP, TPSA, and Molecular Weight Distinguish the 3-Iodo from the 3-Bromo Analog

Computed physicochemical properties from PubChem reveal that 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has an XLogP3 of 2.6, a TPSA of 28.7 Ų, and a molecular weight of 278.48 g/mol [1]. For comparison, the 3-bromo analog (7-chloro-3-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 1190318-02-5, MW 231.48 g/mol) is predicted to have an XLogP3 of approximately 1.9–2.1 due to the lower polarizability of bromine versus iodine, representing a ΔlogP of ~0.5–0.7 log units . This difference in lipophilicity is consequential: a ΔlogP of 0.5 units corresponds approximately to a 3-fold difference in octanol/water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in cellular assays. Furthermore, the 3-iodo derivative has a calculated exact mass of 277.91077 Da versus 230.93234 Da for the 3-bromo analog (ΔM = 46.98 Da), providing a distinct mass spectrometry signature for reaction monitoring and purity assessment [1].

Lipophilicity Physicochemical properties Drug-likeness Permeability

Validated 7-Chloro Suzuki Coupling Chemistry: Microwave-Assisted XPhos-PdG2 Protocol Achieves High Conversion on Unprotected N–H Scaffold

A dedicated methodology study demonstrated that the 7-chloro substituent on 1H-pyrrolo[2,3-c]pyridine (the non-iodinated parent) can be efficiently activated for Suzuki–Miyaura cross-coupling using the XPhos-PdG2 precatalytic system under microwave irradiation, achieving excellent conversions with catalyst loadings as low as 0.5–1 mol % [1]. This contrasts sharply with the analogous 7-bromo-1H-pyrrolo[2,3-c]pyridine, which, while more reactive toward oxidative addition, exhibits greater susceptibility to protodeboronation side reactions and homo-coupling under the same conditions, resulting in lower isolated yields of the desired cross-coupled product [1]. The 7-chloro-3-iodo derivative combines this validated C7–Cl coupling handle with the highly reactive C3–I site, providing two orthogonal diversification points on a single scaffold without requiring protecting-group strategies for the N–H position [2].

Suzuki-Miyaura coupling C–Cl activation Microwave-assisted synthesis Low catalyst loading

Proven Scaffold for Bioactive Compound Generation: Anticancer Drug Discovery with Selectivity Evidence

The 7-chloro-3-iodo-6-azaindole scaffold was employed as the central intermediate for the synthesis of a series of 3,7-diarylsubstituted 6-azaindoles, which were evaluated for cytotoxic activity against four human cancer cell lines and one normal human fibroblast strain (WI-38) [1]. Derived compounds exhibited potent anticancer activity while sparing normal cells at subcytotoxic concentrations for cancer cells, with mechanistic studies revealing G2/M cell cycle arrest associated with decreased phosphorylation of MEK1-ERK1/2 pathway components and/or activation of the p53-p21ᴾ¹ axis [1]. While the biological data pertain to the final elaborated compounds rather than the building block itself, this study establishes that the 7-chloro-3-iodo substitution pattern is chemically competent for generating drug-like molecules with both potency and a degree of cancer-cell selectivity, distinguishing it from scaffolds that may be synthetically accessible but have not been validated in a bioactive context [2]. In the kinase inhibitor arena, the pyrrolo[2,3-c]pyridine core appears in granted patents for Cdc7 and CHK1/CHK2 inhibitors (e.g., EP2454257A1, US8178131), further substantiating the scaffold's relevance [3].

Anticancer Kinase inhibition Cytotoxicity 6-Azaindole scaffold

Optimal Procurement and Application Scenarios for 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Based on Quantitative Evidence


Focused Library Synthesis of 3,7-Diaryl-6-Azaindoles via One-Pot Sequential Suzuki Coupling

Medicinal chemistry teams synthesizing focused libraries of 3,7-diaryl-6-azaindoles for kinase inhibitor or integrase inhibitor programs should prioritize this compound. The C3–I/C7–Cl reactivity differential enables one-pot sequential Suzuki–Miyaura coupling with C3 arylation at 60 °C (67–93% yield) followed by C7 arylation at 110 °C (43–88% overall yield) without intermediate purification [1]. This eliminates the need for N-protection strategies and reduces a multi-step sequence to a single-flask operation, directly lowering synthesis time and material costs. The strategy has been validated in the HIV-1 integrase inhibitor context, where diaryl products exhibited %ST inhibition of 71–72% at 10 µM [1].

Microwave-Assisted Late-Stage Diversification of 6-Azaindole Kinase Inhibitor Leads

For programs targeting Cdc7, CHK1, CHK2, or related kinases where pyrrolopyridine scaffolds are privileged, this compound serves as a dual-functionalization platform. The C7–Cl bond is validated for microwave-assisted Suzuki coupling using low-loading XPhos-PdG2 (0.5–1 mol %) with diverse (hetero)aryl boronic acids and potassium organotrifluoroborates, achieving excellent conversion without N–H protection [2]. The C3–I position can be diversified first under milder conditions, enabling parallel library synthesis. The pyrrolo[2,3-c]pyridine core is specifically claimed in kinase inhibitor patents (EP2454257A1, US8178131) [3], providing IP context for lead optimization efforts.

Anticancer Lead Optimization Requiring Balanced Lipophilicity and Demonstrated Cellular Selectivity

When optimizing anticancer leads derived from 6-azaindole scaffolds, the computed XLogP3 of 2.6 for the parent dihalogenated building block [4] provides a baseline for predicting the lipophilicity of final elaborated compounds. This value is ~0.5–0.7 log units higher than the 3-bromo analog, which may be advantageous or disadvantageous depending on the target product profile. Critically, compounds derived from this scaffold have demonstrated cancer-cell-selective cytotoxicity with G2/M arrest and modulation of the MEK-ERK and p53-p21 pathways [5], providing a biological validation track record that non-halogenated or mono-halogenated 6-azaindoles lack in the published literature.

Analytical Method Development and Reaction Monitoring via Distinct Mass Signature

The exact mass of the 3-iodo derivative (277.91077 Da) differs by +46.98 Da from the 3-bromo analog (230.93234 Da) [4], providing a readily distinguishable mass spectrometry signature. This facilitates LC-MS monitoring of sequential coupling reactions, enabling clear discrimination between mono-arylated (C3-coupled, C7–Cl intact), bis-arylated, and unreacted starting material species without isotopic pattern overlap that complicates analysis of bromo/chloro analogs (where ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl patterns can obscure product distributions). This practical analytical advantage supports process development and quality control in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.